benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes multiple functional groups such as indole, benzyl, and carbamate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate linkage . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl carbamate: Another carbamate used in organic synthesis.
Phenyl carbamate: Known for its use in various chemical reactions.
Uniqueness
What sets benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide versatility in synthesis and potential biological activities .
Biological Activity
Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₃₃H₂₄Cl₂FN₃O₅ |
Molecular Weight | 632.5 g/mol |
CAS Number | 1809076-27-4 |
The structure features a carbamate moiety linked to an indolin framework substituted with halogenated and methoxy groups, suggesting diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. This interaction may alter their activity, leading to various biological effects. The presence of halogen substituents and the indole structure is often associated with enhanced pharmacological profiles, which may contribute to anti-cancer properties and enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds similar to benzyl (R)-(5-chloro...) exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown moderate to potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 12.48 µg/ml against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antibacterial efficacy .
Anticancer Properties
Benzyl (R)-(5-chloro...) has shown promising anticancer activity in vitro. For example, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and HCT-116. The IC50 values for these compounds were reported as low as 3.67 µM, indicating strong potential for further development in cancer therapy .
Table: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
Similar Indole Derivative | HCT-116 | 3.67 |
Benzyl Carbamate Analog | MDA-MB-231 | 7.43 |
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities. For instance, derivatives containing indole structures have been evaluated for their ability to inhibit carbonic anhydrases (hCA), with Ki values ranging from 4.7 to 86.1 nM reported for various analogs . This inhibition could be crucial in treating conditions where these enzymes play a significant role.
Structure-Activity Relationships (SAR)
The biological activity of benzyl (R)-(5-chloro...) can be correlated with its structural features through SAR studies. It has been observed that:
- Halogen Substituents : The presence of chlorine and fluorine enhances the activity against bacterial strains.
- Indole Core : Compounds featuring an indole core tend to exhibit better anticancer properties compared to those without.
- Carbamate Moiety : The carbamate group appears essential for maintaining biological activity, acting as a functional handle for further modifications.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antibacterial Evaluation : A series of indole-thiazolidinone conjugates were tested against Staphylococcus aureus and Escherichia coli, revealing that N-benzylation significantly enhanced antibacterial activity .
- Anticancer Activity Testing : Compounds derived from oxindole scaffolds were tested on various cancer cell lines, showing dose-dependent cytotoxicity with significant cell cycle arrest at the G2/M phase .
Properties
Molecular Formula |
C32H24Cl2FN3O4 |
---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
InChI |
InChI=1S/C32H24Cl2FN3O4/c1-41-23-10-7-19(8-11-23)17-38-28-12-9-22(33)15-24(28)32(30(38)39,37-31(40)42-18-20-5-3-2-4-6-20)29-14-21-13-26(35)25(34)16-27(21)36-29/h2-16,36H,17-18H2,1H3,(H,37,40)/t32-/m1/s1 |
InChI Key |
MYHQGSKWEZVAHL-JGCGQSQUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.